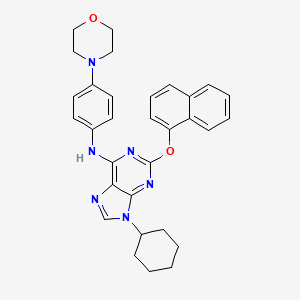
Purmorphamine
Vue d'ensemble
Description
Purmorphamine is a small-molecule agonist developed for the protein Smoothened . It is a key part of the hedgehog signaling pathway, which is involved in bone growth, cardiovascular regeneration, and brain development . It has been shown to induce osteogenesis in bone tissue and influence growth and differentiation of neurons in the brain .
Synthesis Analysis
This compound is a semi-synthetic compound that exhibits potent Smo-shh agonistic activity . It possesses various pharmacological properties, including antioxidant, anti-inflammatory, anti-apoptotic, and neuromodulatory effects .
Molecular Structure Analysis
The molecular formula of this compound is C31H32N6O2 . It has a molecular weight of 520.62 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Neuroprotection et Neurorégénération
Purmorphamine s'est avérée prometteuse en tant que neuroprotecteur dans des modèles de lésions cérébrales hypoxiques-ischémiques chez des souris nouveau-nées . Il semble atténuer la neuro-inflammation et les déficits synaptiques, offrant potentiellement des avantages thérapeutiques pour des affections telles que les accidents vasculaires cérébraux et les maladies neurodégénératives. En activant la voie de signalisation Sonic Hedgehog (Shh), il peut aider à la récupération du tissu neural et à l'amélioration des résultats neurocomportementaux.
Traitement de la Sclérose en Plaques
Dans des modèles expérimentaux de Sclérose en Plaques (SEP), this compound s'est avérée promouvoir la neurogenèse et restaurer les déficits comportementaux et neurochimiques . Ses propriétés pharmacologiques, y compris ses effets antioxydants, anti-inflammatoires et anti-apoptotiques, en font un candidat pour atténuer la démyélinisation des fibres nerveuses et aider à la réparation des motoneurones.
Régénération tissulaire
This compound active la voie Hedgehog, qui est cruciale pour la mise en place embryonnaire et la régénération tissulaire . Son rôle dans la réparation tissulaire post-embryonnaire et la régulation des cellules souches le positionne comme un agent potentiel pour la médecine régénérative, en particulier pour la cicatrisation des plaies et la réparation des tissus.
Recherche sur les cellules souches
En biologie des cellules souches, this compound est utilisée pour promouvoir la différenciation de divers types de cellules, y compris les ostéoblastes à partir de cellules mésenchymateuses et les motoneurones à partir de cellules souches pluripotentes . Il agit en se liant et en activant le récepteur Smoothened, qui fait partie de la voie de signalisation Hedgehog.
Traitement du cancer
La voie de signalisation Hedgehog, modulée par this compound, joue un rôle dans la croissance cancéreuse . Bien que this compound soit principalement un activateur de cette voie, la compréhension de son mécanisme peut contribuer au développement de thérapies ciblées pour les cancers dépendants de la voie Hh.
Développement embryonnaire
L'activation de la voie Hedgehog par this compound est significative dans le contrôle du développement embryonnaire multicellulaire . Il influence la maturation cellulaire, la différenciation et l'organisation tissulaire, ce qui en fait un outil précieux pour l'étude des processus de développement.
Régénération du tissu osseux
This compound a été identifiée comme une molécule ostéoinductive, favorisant la différenciation des cellules progénitrices en ostéoblastes . Il est particulièrement utile dans l'ingénierie tissulaire osseuse, où il peut améliorer la régénération et la cicatrisation osseuses.
Différenciation ostéogénique
Dans des systèmes de culture dynamiques, this compound affecte le programme de différenciation ostéogénique des cellules souches mésenchymateuses humaines . Il régule à la hausse les facteurs de transcription et les protéines impliqués dans la formation osseuse, suggérant son utilité dans le développement de traitements pour les défauts osseux.
Mécanisme D'action
Target of Action
Purmorphamine primarily targets the Smoothened (Smo) receptor , a critical component of the Hedgehog (Hh) signaling pathway . The Smo receptor plays a significant role in embryonic patterning, tissue regeneration, stem cell renewal, and cancer growth .
Mode of Action
This compound activates the Hedgehog pathway by directly binding to and activating the Smo receptor . This activation of Smo promotes the expression of Hh target genes by the Gli family of transcription factors .
Biochemical Pathways
The activation of the Smo receptor by this compound leads to the upregulation of the Sonic Hedgehog (Shh) signaling pathway . This pathway is a key component in embryonic development and adult stem cell function . After secretion, Shh binds to its receptor Ptch1, which suppresses the Smo receptor. Subsequently, this allows Gli-1/2 to enter the nucleus and initiate the expressions of target genes .
Result of Action
This compound has been shown to induce osteogenesis in bone tissue and influence the growth and differentiation of neurons in the brain . It also exerts neuroprotective effects in acute experimental ischemic stroke . In an experimental model of Multiple Sclerosis, this compound was found to mitigate neurobehavioral impairments and restore cellular and neurotransmitter abnormalities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a hypoxic-ischemic (HI) brain injury model in neonatal mice, this compound was shown to attenuate acute brain injury, suppress neuro-inflammation and oxidative stress . .
Safety and Hazards
Orientations Futures
Purmorphamine has been reported to guard the neurons of the hippocampus from hydrogen peroxide-mediated oxidative stress . When administered intravenously, it exhibited restoration of neurobiological deficits and neuroprotective action in mice after stroke . This suggests that this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases .
Propriétés
IUPAC Name |
9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHCRQFSFYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415293 | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
483367-10-8 | |
| Record name | Purmorphamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purmorphamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURMORPHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Purmorphamine's primary mechanism of action?
A: this compound acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound binding to Smo influence the Hh pathway?
A: By binding to Smo, this compound activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound-mediated Hh pathway activation?
A3: The specific downstream effects depend on the cell type and context. Research suggests that this compound can influence:
- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]
- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []
- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]
- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H20N4O, and its molecular weight is 320.39 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.
Q6: Has this compound's performance been evaluated in different biological systems?
A: Yes, this compound has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]
Q7: Does this compound exhibit any catalytic properties?
A: No, this compound primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Have computational methods been used to study this compound?
A: One study mentioned using virtual ligand-based screening to identify this compound analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring this compound's interactions and identifying novel derivatives.
Q9: How do structural modifications to this compound influence its activity?
A: While specific SAR studies were not detailed in the provided research, one study identified this compound analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying this compound's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.
Q10: Is there information about SHE regulations specific to this compound?
A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.
Q12: What in vitro assays have been used to study this compound's effects?
A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess this compound's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.
Q13: Which animal models have been used to investigate this compound's therapeutic potential?
A13: Research has utilized animal models of:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



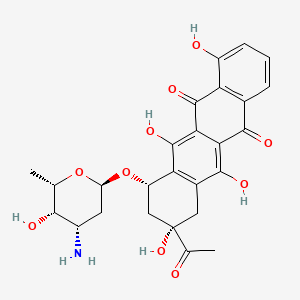


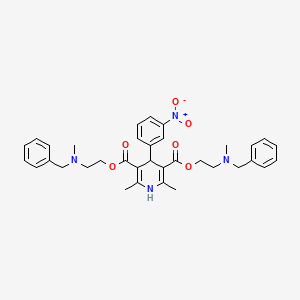
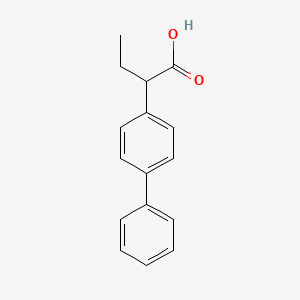
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)

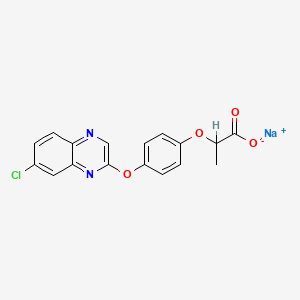

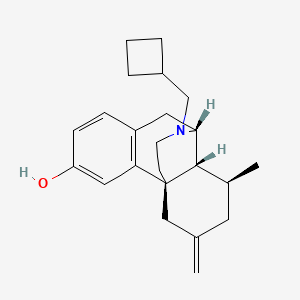

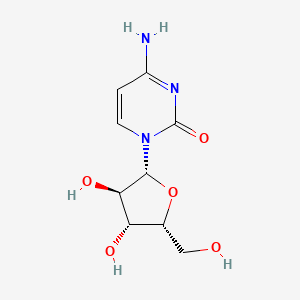
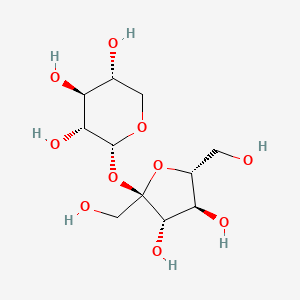
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)